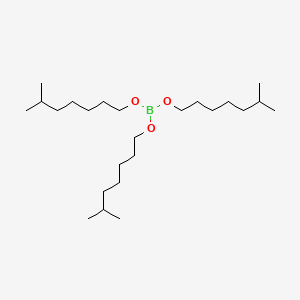

Triisooctyl orthoborate

Description

Properties

CAS No. |

26401-30-9 |

|---|---|

Molecular Formula |

C24H51BO3 |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

tris(6-methylheptyl) borate |

InChI |

InChI=1S/C24H51BO3/c1-22(2)16-10-7-13-19-26-25(27-20-14-8-11-17-23(3)4)28-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 |

InChI Key |

XMLAPNGGLRZABE-UHFFFAOYSA-N |

Canonical SMILES |

B(OCCCCCC(C)C)(OCCCCCC(C)C)OCCCCCC(C)C |

Origin of Product |

United States |

Catalytic Applications and Mechanistic Elucidation of Borate Esters in Organic Synthesis

Borate (B1201080) Esters as Lewis Acid Catalysts

Boron compounds, including borate esters, are recognized as potent catalysts for facilitating chemical reactions, particularly those requiring the activation of carboxylic acids. nih.govnih.gov Their utility stems from the electron-deficient nature of the boron atom, which allows them to function as effective Lewis acids.

Direct Amidation Reactions Catalyzed by Borate Esters

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. nih.govnih.gov Traditional methods often rely on stoichiometric activating agents that generate significant chemical waste. thieme.de Direct amidation, the condensation of a carboxylic acid and an amine with the removal of water, represents a more atom-economical and sustainable alternative. nih.gov Borate esters, including simple alkyl borates like triisooctyl orthoborate, have been identified as effective catalysts for this transformation. nih.govjimcontent.com

Borate ester-catalyzed amidation exhibits a remarkably broad substrate scope. nih.govnih.gov The methodology is effective for a wide variety of functionalized carboxylic acids and amines, a significant advantage over many other catalytic systems that have limitations regarding functional group tolerance. thieme.de Research has demonstrated successful amide synthesis with substrates containing heterocycles, hydroxyl groups, and sulfides. nih.gov

Notably, this catalytic system is highly effective even for the amidation of unprotected amino acids, a challenging transformation due to the zwitterionic nature of the substrates. nih.govmdpi.com Simple alkyl borates, such as trimethyl borate, have been studied alongside more reactive fluorinated analogues. While fluorinated esters often show higher reactivity, simple borates are also competent catalysts, significantly outperforming uncatalyzed reactions or those using boric acid alone. nih.govresearchgate.net The efficiency of these catalysts is demonstrated by their ability to promote reactions that proceed in good to excellent yields. rsc.org

| Catalyst (10 mol%) | Yield (%) after 18h | Reference |

|---|---|---|

| None | <5 | nih.gov |

| Boric Acid | 14 | researchgate.net |

| Trimethyl Borate | 26 | researchgate.net |

| Tris(2,2,2-trifluoroethyl) Borate | 58 | researchgate.net |

A key challenge in catalysis is dealing with substrates that contain coordinating groups, which can bind to the catalyst and inhibit its activity. chemrxiv.org For instance, amines like 2-aminopyridine (B139424) are particularly challenging substrates because the pyridine (B92270) nitrogen can chelate to Lewis acidic catalysts. researchgate.netchemrxiv.org

Comparative studies have revealed important differences between boron-based catalysts. While simple boronic acid catalysts can be highly active for non-coordinating substrates, their activity can be completely shut down by coordinating amines like 2-aminopyridine. researchgate.netrsc.org In contrast, borate ester catalysts, though sometimes slower with simple substrates, demonstrate a crucial ability to mediate the amidation of these challenging coordinating substrate pairs with moderate activity. researchgate.netrsc.org This resilience to deactivation makes borate esters particularly valuable for the synthesis of complex, functionalized molecules often found in pharmaceuticals and agrochemicals. chemrxiv.org Further research has led to the development of novel borate esters derived from substituted phenols that show high reactivity with a range of challenging carboxylic acid and amine pairs. researchgate.net

The use of borate esters like triisooctyl orthoborate aligns with the principles of green chemistry. thieme.de The catalytic nature of the process avoids the use of stoichiometric, atom-uneconomical reagents that are common in traditional amide synthesis. nih.gov A significant advantage of this methodology is the use of a Dean-Stark apparatus to remove the water byproduct, which avoids the need for large quantities of drying agents like molecular sieves that are difficult to regenerate and contribute to waste. nih.govmdpi.com

Comparative Analysis of Brønsted and Lewis Acidity in Boron Catalysts

The catalytic activity of boron compounds in amidation is rooted in their Lewis acidity. jimcontent.comnih.gov A Lewis acid is defined as an electron-pair acceptor. The boron atom in borate esters possesses a vacant p-orbital, making it capable of accepting a lone pair of electrons from the carbonyl oxygen of the carboxylic acid. jimcontent.com This interaction activates the carboxylic acid, making its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Despite the presence of hydroxyl groups in related compounds like boric acid and boronic acids, these catalysts act almost exclusively as Lewis acids in these transformations, not as Brønsted acids (proton donors). nih.gov The catalytic cycle does not involve protonation of the amine by the boron catalyst. The relative Lewis acidity of different borate esters can be tuned by modifying the electronic properties of the alcohol substituent. Electron-withdrawing groups, such as fluoroalkyl groups, increase the Lewis acidity of the boron center, which generally correlates with higher catalytic activity. researchgate.net However, factors like steric hindrance can also play a role, and a simple correlation between Lewis acidity and reactivity is not always observed. researchgate.net

Detailed Mechanistic Investigations of Boron-Catalyzed Transformations

Understanding the reaction mechanism is crucial for optimizing catalysts and reaction conditions. For boron-catalyzed direct amidation, several mechanistic pathways have been proposed and investigated through experimental and computational studies. nih.gov

The generally accepted first step involves the reaction of the borate ester with the carboxylic acid to form an acyloxyboron intermediate. nih.govnih.gov This species is effectively a mixed anhydride, where the carboxylate group is activated by the Lewis acidic boron center. rsc.org The amine then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate which subsequently collapses to form the amide bond and regenerate a boron species. nih.gov

While a simple monomeric acyloxyboron intermediate is often depicted, recent computational and experimental evidence suggests a more complex picture. nih.gov Some studies propose that dimeric B-X-B motifs (where X can be oxygen or nitrogen) are involved in the catalytic cycle. nih.gov These dimeric structures may provide a more potent activation of the carboxylic acid while also coordinating the amine, orchestrating its delivery to the activated carbonyl group. nih.gov It is clear that B–O–B linkages and B–N interactions are fundamentally important to the catalytic process. nih.gov Investigations also show that at least one alkoxy group from the original borate ester likely remains attached to the boron atom throughout the catalytic cycle, influencing the catalyst's reactivity and stability. nih.gov

| Intermediate Type | Description | Proposed Role | Reference |

|---|---|---|---|

| Monomeric Acyloxyboron Species | R'C(O)OB(OR)₂ | Activates the carboxylic acid for nucleophilic attack. | nih.govnih.gov |

| Dimeric B-O-B Motifs | Structures containing a Boron-Oxygen-Boron linkage. | May provide enhanced activation of the carboxylic acid. | nih.gov |

| Boron-Nitrogen Adducts | Complexes formed between the boron catalyst and the amine. | Observed in reaction mixtures; likely on- or off-cycle species. | nih.gov |

Kinetic Studies of Catalytic Cycles

No specific kinetic studies on catalytic cycles involving triisooctyl orthoborate in organic synthesis have been found in the reviewed scientific literature. Information regarding reaction rates, determination of reaction order, and the calculation of activation energies for a catalytic process mediated by this specific borate ester is not available.

Identification and Characterization of Reaction Intermediates

There is no available research that identifies or characterizes reaction intermediates formed during a catalytic process where triisooctyl orthoborate is the primary catalyst. Spectroscopic or crystallographic data to elucidate the structure and role of any transient species involving this compound in a catalytic cycle has not been reported.

Mechanisms of Catalyst Deactivation and Inhibition (e.g., Boroxine (B1236090) Formation)

Specific mechanisms of deactivation or inhibition for triisooctyl orthoborate when acting as a catalyst have not been documented. While boroxine formation is a known deactivation pathway for some boronic acid catalysts, there is no literature available that discusses this or any other deactivation mechanism, such as hydrolysis or ligand exchange, in the context of triisooctyl orthoborate's catalytic activity in organic synthesis.

Advanced Materials Science Applications of Triisooctyl Orthoborate and Borate Systems

Triisooctyl Orthoborate in Polymer Science and Engineering

Triisooctyl orthoborate, a borate (B1201080) ester with the chemical formula B(OC₈H₁₇)₃, is a specialty chemical that finds application as an additive in various polymer systems. Its long, branched alkyl chains contribute to its solubility and compatibility with a range of organic polymers. In the field of polymer science and engineering, it is explored for its potential to impart specific properties to polymeric materials, leveraging the unique chemistry of the boron center and the physicochemical characteristics of the isooctyl groups.

Mechanisms of Flame Retardancy in Polymeric Materials

Boron compounds, in general, are recognized for their flame retardant capabilities in polymers. The mechanisms are multifaceted, often involving both gas-phase and condensed-phase actions to interrupt the combustion cycle. While specific research on triisooctyl orthoborate is limited, its flame retardancy mechanisms can be inferred from the behavior of other borate esters in polymeric materials.

Upon exposure to the high temperatures characteristic of a fire, triisooctyl orthoborate is expected to undergo thermal decomposition. This degradation process is crucial for its function as a flame retardant. The initial step would likely involve the cleavage of the boron-oxygen bonds.

The decomposition of the ester would release boron-containing species, such as boric acid (B(OH)₃) and ultimately boric oxide (B₂O₃), along with isooctanol and other hydrocarbon fragments from the alkyl chains. The formation of boric oxide is a key step in the flame retardancy mechanism. B₂O₃ can form a glassy, protective layer on the surface of the polymer. This vitreous layer acts as a physical barrier that insulates the underlying polymer from the heat of the flame and restricts the diffusion of oxygen to the polymer surface, thereby inhibiting further combustion.

The endothermic nature of the decomposition of borate esters and the subsequent dehydration of boric acid to boric oxide also contribute to the cooling of the polymer substrate, which can delay ignition and slow the rate of burning.

A hypothetical thermal decomposition pathway for triisooctyl orthoborate is presented below:

| Step | Reaction | Temperature Range (°C) | Products |

| 1 | B(OC₈H₁₇)₃ → B(OH)₃ + Hydrocarbons | 200 - 350 | Boric acid, isooctanol, octenes |

| 2 | 2B(OH)₃ → B₂O₃ + 3H₂O | > 300 | Boric oxide, water |

This table is illustrative and based on the general thermal behavior of borate esters. The exact temperature ranges and products for triisooctyl orthoborate may vary.

For an additive to be effective, it must be well-dispersed within the polymer matrix. The interfacial compatibility of triisooctyl orthoborate with a polymer is largely determined by the polarity and molecular structure of both the additive and the polymer. The long, nonpolar isooctyl chains of triisooctyl orthoborate suggest good compatibility with nonpolar polymers such as polyethylene (B3416737) and polypropylene.

Good compatibility ensures a homogeneous distribution of the borate ester throughout the polymer, which is essential for uniform flame retardant performance. Poor compatibility can lead to phase separation, resulting in domains with low concentrations of the flame retardant, which can act as ignition points.

| Polymer Matrix | Expected Compatibility | Rationale |

| Polyethylene (PE) | High | Both are nonpolar hydrocarbons. |

| Polypropylene (PP) | High | Similar nonpolar nature. |

| Polyvinyl Chloride (PVC) | Moderate | PVC is more polar; compatibility may depend on other additives. |

| Polyurethane (PU) | Variable | Depends on the specific chemistry of the polyurethane. |

This table provides an expected compatibility based on chemical principles.

Functional Roles as Polymer Additives

Beyond flame retardancy, triisooctyl orthoborate can perform other functional roles in polymer formulations, acting as a plasticizer and a stabilizer. These functions are also attributed to its molecular structure.

A plasticizer is a substance added to a material to make it softer and more flexible. The long, bulky isooctyl groups of triisooctyl orthoborate can intersperse between polymer chains, increasing the free volume and reducing the intermolecular forces between them. This allows the polymer chains to move more freely, resulting in a decrease in the glass transition temperature (Tg) and an increase in flexibility and processability.

The rheological effects of triisooctyl orthoborate would be most pronounced in polymers with which it has good compatibility. In such systems, it would lower the melt viscosity, making processes like extrusion and injection molding easier. The degree of plasticization and rheological modification would depend on the concentration of the additive.

| Property | Effect of Triisooctyl Orthoborate Addition | Mechanism |

| Glass Transition Temperature (Tg) | Decrease | Increased free volume between polymer chains. |

| Flexibility | Increase | Reduced intermolecular forces. |

| Melt Viscosity | Decrease | Increased mobility of polymer chains. |

| Processability | Improvement | Lowered processing temperatures and pressures. |

This table outlines the expected effects of triisooctyl orthoborate as a plasticizer.

Borate esters have been investigated for their potential as stabilizers in polymers, particularly against thermo-oxidative degradation. The stabilization mechanism is thought to involve the Lewis acidic nature of the boron atom, which can interact with and deactivate species that initiate degradation, such as hydroperoxides.

While the antioxidant mechanism of borate esters is not as well-established as that of traditional phenolic or phosphite (B83602) stabilizers, it is proposed that they can act as secondary antioxidants by decomposing hydroperoxides into non-radical products. The long alkyl chains of triisooctyl orthoborate also contribute to its solubility and mobility within the polymer matrix, allowing it to reach and neutralize reactive sites.

Furthermore, the hydrolytic stability of borate esters is a critical factor in their performance as stabilizers. Borate esters with long, branched alkyl chains, such as triisooctyl orthoborate, are expected to have greater hydrolytic stability compared to their short-chain counterparts due to steric hindrance around the boron center.

Boronate Ester-Based Dynamic Covalent Materials

Boronate esters, formed from the condensation reaction between a boronic acid and a diol, are a cornerstone in the development of dynamic covalent materials. rsc.orgmdpi.com These materials derive their unique properties from the reversible nature of the boron-oxygen (B-O) bond, which can be controllably formed and broken in response to external stimuli. acs.orgnih.gov This dynamic characteristic allows for the creation of adaptable and responsive polymeric networks with applications in self-healing materials, stimuli-responsive systems, and recyclable polymers. mdpi.comresearchgate.net

Reversible Dynamic B-O Bond Formation in Polymeric Networks

The formation of boronate esters is a reversible equilibrium reaction that is highly sensitive to environmental conditions, particularly pH. acs.orgnih.gov In aqueous environments, the equilibrium can be shifted to favor either the formation or cleavage of the B-O bond. rsc.org Generally, boronate ester formation is favored at basic pH, while acidic conditions promote hydrolysis, breaking the bond and reverting to the constituent boronic acid and diol. acs.orgnih.gov This pH-dependent behavior is a key driver for creating dynamic polymeric networks.

Within a polymer network, these reversible B-O bonds act as dynamic crosslinks. Unlike permanent covalent crosslinks, these bonds can dissociate and reform, allowing the polymer network to rearrange its structure. nih.gov This bond exchange endows the material with intrinsic self-healing capabilities and reprocessability. mdpi.comresearchgate.net The dynamic nature of these networks allows them to transition between a crosslinked, solid-like state and a more fluid, disassembled state, a property that is central to their advanced functionalities. researchgate.net The introduction of nitrogen atoms into the polymer chains can further enhance the stability of the boronate ester bonds through the formation of dative B-N bonds, providing another layer of control over the material's properties. mdpi.comresearchgate.net

Design Principles for Stimuli-Responsive Materials (e.g., pH-Dependent Systems)

The design of stimuli-responsive materials based on boronate esters hinges on the strategic incorporation of boronic acid and diol functionalities into polymer backbones. The responsiveness of these materials is primarily dictated by the inherent pH sensitivity of the boronate ester linkage. nih.govmdpi.com

Key design principles include:

Control of pKa: The ionization constant (pKa) of the boronic acid is a critical factor. By selecting or modifying boronic acids with specific pKa values, the pH at which the boronate ester bond forms or cleaves can be precisely tuned. acs.org This allows for the creation of materials that respond to specific pH ranges, which is particularly useful for biomedical applications where physiological pH is a key consideration. acs.orgrsc.org

Diol Structure: The structure of the diol component also influences the stability and formation kinetics of the boronate ester. Cis-1,2 or cis-1,3 diols generally form more stable esters. nih.gov The binding affinity between the specific boronic acid and diol pair is a crucial parameter in the design of these systems. nih.gov

These principles enable the development of materials that can undergo controlled changes in their physical or chemical properties, such as swelling/deswelling, sol-gel transitions, and controlled release of encapsulated molecules, in response to a specific pH trigger. mdpi.com

Transesterification Processes in Self-Healing Polymers and Hydrogels

The self-healing capability of boronate ester-based polymers and hydrogels is largely attributed to the dynamic exchange reactions of the B-O bonds. rsc.org Two primary mechanisms facilitate this process: hydrolysis/re-esterification and transesterification. rsc.org

Hydrolysis/Re-esterification: In the presence of water, a boronate ester bond at a fracture interface can hydrolyze into its constituent boronic acid and diol. These free functional groups can then diffuse across the interface and re-form new boronate ester bonds with complementary groups on the opposing surface, effectively mending the material. rsc.orgresearchgate.net

Transesterification: This process involves the exchange of the diol component of a boronate ester with a free diol in the polymer network. rsc.org This exchange allows for the rearrangement of crosslinks without the complete dissociation of the boronic acid from the polymer backbone, leading to a dynamic network that can adapt and repair damage. rsc.orgacs.org The rate of transesterification can be influenced by the concentration of free diols and the local environmental conditions. rsc.orgresearchgate.net

The efficiency of self-healing is dependent on several factors, including the rate of bond exchange, the mobility of the polymer chains, and the presence of a suitable medium (like water) to facilitate the reactions. rsc.orgresearchgate.net By optimizing these factors, materials with rapid and efficient self-healing properties can be achieved. acs.orgresearchgate.net

| Mechanism | Description | Key Factors | Outcome |

|---|---|---|---|

| Hydrolysis/Re-esterification | Cleavage of boronate ester by water into boronic acid and diol, followed by reformation of the ester bond across a damaged interface. rsc.org | Presence of water, pH, mobility of polymer chains. rsc.orgresearchgate.net | Mending of macroscopic damage. |

| Transesterification | Exchange of the diol component of an existing boronate ester with a free diol molecule. rsc.org | Concentration of free diols, temperature, catalyst (if any). rsc.orgacs.org | Network rearrangement and stress relaxation. |

Borate Esters in Tribological Systems

Borate esters, including triisooctyl orthoborate, are recognized for their efficacy as multifunctional additives in lubricants. uspto.govresearchgate.net They are valued for their ability to reduce friction, protect against wear, and in some cases, act as antioxidants. researchgate.net These properties stem from their unique chemical nature and their ability to interact with metal surfaces under the demanding conditions of a tribological contact.

Mechanisms of Friction Reduction and Wear Protection in Lubricants

The tribological performance of borate esters is attributed to their ability to form a protective boundary film on sliding metal surfaces. borates.todayamericanborate.com This film separates the contacting surfaces, thereby reducing friction and preventing wear. The formation and composition of this film are complex and depend on the specific borate ester, the base oil, and the operating conditions.

Several mechanisms have been proposed:

Adsorption and Tribo-decomposition: Borate ester molecules are adsorbed onto the metal surfaces. Under the high pressure and temperature generated at the contact points, these molecules can decompose. uspto.govrsc.org

Formation of Boron-Containing Films: The decomposition products react with the metal surface and other elements present to form a durable, low-shear-strength boundary film. rsc.orgtandfonline.com X-ray photoelectron spectroscopy (XPS) analyses of worn surfaces have revealed the presence of various boron compounds in these films, including boric acid (H₃BO₃), boron oxides (like B₂O₃), and in the case of nitrogen-containing borate esters, boron nitride (BN). uspto.govresearchgate.nettandfonline.com These materials, particularly boric acid and boron nitride, have a lamellar structure that provides excellent lubricity. borates.today

Synergistic Effects: Borate esters can exhibit synergistic effects when combined with other additives. For instance, they can catalyze the tribo-reduction of oil-soluble metal compounds (like copper oleate) to their elemental forms, which then deposit on the surfaces and contribute to wear protection. uspto.gov

The effectiveness of the protective film is dependent on its ability to continuously replenish itself during the sliding process, maintaining a low-friction interface.

| Base Oil | Effect of Borate Ester Additive | Proposed Mechanism | Reference |

|---|---|---|---|

| Liquid Paraffin (LP) | Good antiwear properties. | Formation of a protective film containing B₂O₃, Fe₂O₃, and N-containing organic compounds. | rsc.org |

| Poly-alpha-olefin (PAO) | Effective in reducing wear. | Adsorption and decomposition of the additive to form a compact protective film. | rsc.orgresearchgate.net |

| Dioctyl Sebacate (DIOS) | Decreased antiwear properties. | Competitive adsorption between the polar borate ester and the polar base oil, disrupting the formation of a continuous protective film. | rsc.orgsemanticscholar.org |

Addressing Performance Challenges in Tribological Additives

Despite their benefits, the widespread use of borate esters as lubricant additives faces certain challenges, most notably their susceptibility to hydrolysis. uspto.govresearchgate.net

Hydrolytic Instability: In the presence of water, borate esters can hydrolyze to form boric acid and the corresponding alcohol. While boric acid itself is a good lubricant, its formation in the bulk oil can lead to insolubility, precipitation, and potentially abrasive particles, which is detrimental to the lubricating system. uspto.govsemanticscholar.org

To overcome this limitation, significant research has focused on improving the hydrolytic stability of borate esters. A successful strategy involves the incorporation of nitrogen atoms into the molecular structure. uspto.govresearchgate.net The lone pair of electrons on the nitrogen atom can form an intramolecular dative bond with the electron-deficient boron atom. uspto.govsemanticscholar.org This coordination stabilizes the B-O bond, making it less susceptible to attack by water. uspto.govrsc.org The formation of stable five- or six-membered rings involving this B-N coordination has been shown to substantially enhance hydrolytic stability. uspto.govrsc.org

Another challenge is the potential for competitive adsorption with other polar additives or polar base oils, such as esters. rsc.orgmdpi.com If the base oil or another additive has a higher polarity, it may preferentially adsorb onto the metal surface, preventing the borate ester from forming an effective protective film. rsc.orgsemanticscholar.org This can lead to a decrease in antiwear performance. mdpi.com Therefore, the formulation of lubricants containing borate esters requires careful consideration of the compatibility and competitive interactions between all components.

Considerations for Thermal Stability

Triisooctyl orthoborate, as a member of the broader class of borate esters, possesses thermal stability characteristics influenced by the nature of its chemical bonds. The boron-oxygen (B-O) bond is a significant factor in the thermal behavior of these compounds. In related orthoborate-based ionic liquids, the onset of thermal decomposition has been observed to coincide with the cleavage of the B-O bonds. nih.govsemanticscholar.org The subsequent reactions can lead to the formation of various products, including alkylboranes and alkenes. nih.gov

The stability of borate esters can be influenced by the structure of the alkyl groups. Research on borate-based protic ionic liquids has indicated that thermal stability generally increases with the length of the alkyl chain on the cation. mdpi.com While specific decomposition temperature data for triisooctyl orthoborate is not extensively detailed in available research, its use as a plasticizer and crosslinking agent in polymers like poly(vinyl acetate) suggests it contributes to the thermal stability of the final material. In some applications, the decomposition of borate compounds at elevated temperatures can be advantageous. For instance, in lubrication, the formation of a boric acid or boron oxide tribofilm at high temperatures provides a protective layer on metal surfaces.

Table 1: Factors Influencing Thermal Stability of Borate Esters

| Factor | Impact on Thermal Stability | Research Context |

| B-O Bond Strength | The primary factor; cleavage of this bond often initiates decomposition. nih.gov | Studies on orthoborate-based ionic liquids. nih.govsemanticscholar.org |

| Alkyl Chain Length | Longer alkyl chains can increase thermal stability. mdpi.com | Investigations of protic ionic liquids. mdpi.com |

| Molecular Structure | The overall molecular architecture, including steric hindrance, can affect decomposition pathways. | General chemical principles. |

| Application Environment | Can be used to enhance the thermal stability of polymers. | Use as a polymer additive. |

Impact of Hydrolytic Stability on Application Performance

The performance of triisooctyl orthoborate in various applications is critically dependent on its hydrolytic stability. Borate esters, in general, are susceptible to hydrolysis due to the electron-deficient nature of the boron atom, which can be readily attacked by nucleophiles like water. rsc.orgresearchgate.netresearchgate.net This reaction typically breaks the ester down into boric acid and the corresponding alcohol (isooctanol, in this case). researchgate.netnjit.edu The formation of insoluble boric acid can be detrimental in applications such as lubricants, where it can lead to precipitation and altered performance. rsc.orgresearchgate.net

However, the rate of hydrolysis is significantly influenced by the steric bulk of the alcohol substituent. Studies have shown that borate esters derived from larger, more complex alcohols exhibit greater hydrolytic stability compared to those with simple alkyl groups like methyl or propyl borates. rsc.orgnjit.edu The large isooctyl groups in triisooctyl orthoborate provide significant steric hindrance around the central boron atom, which impedes the approach of water molecules and slows the rate of hydrolysis. This enhanced stability is crucial for its use as a lubricant additive, ensuring it remains effective in the presence of trace moisture. rsc.org

Further strategies to enhance hydrolytic stability in borate esters include the formation of intramolecular coordination bonds, for example, between nitrogen and boron atoms in specially designed molecules. rsc.orgresearchgate.net For triisooctyl orthoborate, its stability relies primarily on the steric shielding provided by its alkyl chains.

Table 2: Comparison of Hydrolysis Rates for n-Alkyl Borates

| Borate Ester | Time for Complete Hydrolysis | Relative Stability |

| Methyl Borate | < 1 minute | Very Low |

| n-Propyl Borate | ~ 80 minutes | Moderate |

| n-Butyl Borate | ~ 120 minutes | High |

| n-Amyl Borate | ~ 120 minutes | High |

| Data derived from a study on the hydrolysis of simple alkyl borates and illustrates the trend of increasing stability with larger alkyl groups. njit.edu |

Exploration of Borate Compounds in Energy Storage Systems

Borate compounds are emerging as a versatile and promising class of materials for advanced energy storage systems, particularly as cathode materials in next-generation batteries. dntb.gov.ua Their potential stems from a combination of factors including diverse structural possibilities, low molecular weight, and the ability to tune electrochemical properties. nih.govresearchgate.net Unlike traditional oxide cathodes, polyanionic compounds, including borates, offer enhanced safety and stability due to the strong covalent bonding within the polyanion unit (e.g., [BO₃]³⁻), which stabilizes the oxygen atoms and prevents their release at high temperatures. nih.gov The exploration of borates, such as pyroborates and orthoborates, as high-capacity and high-voltage cathode materials for both lithium-ion and magnesium-ion batteries is an active area of research. researchgate.netcam.ac.uk

Structural Diversity of Borates for Ion Intercalation Materials (e.g., Battery Cathodes)

The rich chemistry of boron allows for a remarkable structural diversity in borate compounds, making them excellent candidates for ion intercalation hosts in battery cathodes. nih.gov Boron can form fundamental building blocks of either trigonal planar [BO₃] or tetrahedral [BO₄] units. nih.gov These units can further polymerize into more complex polyborate anions, such as pyroborate ([B₂O₅]⁴⁻), creating a wide array of one-, two-, or three-dimensional frameworks. nih.govscispace.comsciencesconf.org

This structural versatility allows for the design of materials with open frameworks containing channels or layers that can facilitate the reversible insertion and extraction (intercalation/deintercalation) of ions like Li⁺ or Na⁺. mdpi.com An important advantage of these borate-based frameworks is their exceptional structural stability during the charge-discharge process. For example, LiFeBO₃ has been shown to exhibit a very small volume change of about -2% during lithium intercalation, significantly less than established cathode materials like LiFePO₄ (-6.5%) or LiMn₂O₄ (-7.3%). mdpi.com This structural robustness can lead to improved cycling stability and longer battery life. Research has demonstrated successful Li⁺ and Na⁺ intercalation in borophosphate (BPO) cathodes, showcasing the viability of these frameworks for electrochemical energy storage. mdpi.com

Inductive Effects and Electrochemical Properties in Mixed Polyanion Frameworks

A key advantage of using borates in mixed polyanion cathodes is the ability to tune the material's electrochemical properties, particularly the operating voltage, through the inductive effect. nih.govresearchgate.net The inductive effect in polyanionic materials refers to the influence of the electronegative polyanion group (like borate) on the strength of the bond between the transition metal (e.g., Fe, Co, Mn) and oxygen. nih.govresearchgate.net

The strong covalent B-O bonds within the borate polyanion polarize the electron density of the oxygen atoms away from the transition metal. nih.govresearchgate.net This weakens the metal-oxygen bond, which in turn raises the redox energy of the transition metal couple (e.g., Fe²⁺/Fe³⁺). researchgate.net A higher redox energy translates directly to a higher open-circuit voltage (OCV) for the battery cell. nih.gov This principle allows for the design of high-voltage cathode materials using earth-abundant and cost-effective metals like iron and manganese. nih.gov

Furthermore, the low formula weight of the borate group compared to other polyanions like phosphates ([PO₄]³⁻) or silicates ([SiO₄]⁴⁻) can lead to a higher theoretical specific capacity. nih.gov For instance, the theoretical capacity of LiFeBO₃ is higher than that of the commercially successful LiFePO₄. nih.gov The combination of tunable high voltage via the inductive effect and high theoretical capacity makes borate-based mixed polyanion frameworks a highly attractive avenue for the development of next-generation, high-energy-density batteries. dntb.gov.uaresearchgate.net

Table 3: Comparison of Polyanion Cathode Properties

| Property | Borate-Based Cathodes | Phosphate-Based Cathodes |

| Primary Polyanion | [BO₃]³⁻ / [BₓOᵧ]ⁿ⁻ | [PO₄]³⁻ |

| Key Advantage | Low formula weight, strong inductive effect. nih.gov | Proven stability and performance. |

| Theoretical Capacity | Potentially higher (e.g., LiFeBO₃ > LiFePO₄). nih.gov | Established benchmark (e.g., LiFePO₄ ~170 mAh/g). nih.gov |

| Voltage Tuning | Strong inductive effect allows for significant voltage enhancement. nih.govresearchgate.net | Moderate inductive effect. |

| Structural Stability | Excellent; very low volume change during cycling. mdpi.com | Very good; robust framework. |

Environmental Research on Borate Ester Fate and Transformation

Chemical Degradation Pathways of Borate (B1201080) Esters

The chemical stability of borate esters in the environment is relatively low, with two primary degradation pathways being hydrolytic and thermal decomposition.

Triisooctyl orthoborate, like other alkyl borate esters, is known to undergo rapid hydrolysis upon contact with water, breaking down into boric acid and the corresponding alcohol, in this case, isooctanol. industrialchemicals.gov.au This reaction is a critical factor in assessing the environmental fate of the compound, as the resulting products have distinct environmental profiles.

The mechanism of hydrolysis for borate esters is a multi-step process. It is initiated by a nucleophilic attack by a water molecule on the electron-deficient boron atom of the ester. This forms an unstable tetrahedral intermediate, which then decomposes, releasing an alcohol molecule. This process repeats until all three alkoxy groups have been replaced by hydroxyl groups, yielding boric acid and three molecules of the alcohol.

Several factors influence the rate of this decomposition:

Molecular Weight and Steric Hindrance : The rate of hydrolysis is inversely related to the size and complexity of the alcohol group. epa.gov Larger, bulkier alcohol chains, such as isooctyl groups, provide steric hindrance around the boron atom, which can slow the approach of water molecules. Studies on short-chain n-alkyl borates have demonstrated that methyl borate hydrolyzes almost instantaneously, while longer chains like n-butyl and n-amyl borate take significantly longer to fully decompose. arkema.comalberta.ca

Water Availability : The presence of water is essential for hydrolysis to occur. In moist environments or aquatic systems, the reaction is expected to proceed readily.

pH : The pH of the surrounding medium can also influence the reaction, although borate esters are known to hydrolyze under a range of pH conditions.

Table 1: Influence of Alkyl Chain Length on the Hydrolysis of n-Alkyl Borates

| n-Alkyl Borate | Time for Complete Hydrolysis (at 0°C) | Equilibrium Constant (K) |

|---|---|---|

| Methyl borate | < 1 minute | 15.81 |

| n-Propyl borate | ~80 minutes | 2.70 |

| n-Butyl borate | ~120 minutes | 2.03 |

| n-Amyl borate | ~120 minutes | 1.81 |

Data sourced from Christopher, P. M. (1954). arkema.comalberta.ca

Ecotoxicological Assessment Methodologies and Research Findings

Due to the rapid hydrolysis of triisooctyl orthoborate, a comprehensive ecotoxicological assessment must focus on its primary degradation products: boric acid and isooctanol (commonly represented by its isomer, 2-ethylhexanol).

The ecotoxicity of triisooctyl orthoborate in aquatic environments is a composite of the toxicities of boric acid and isooctanol.

Boric Acid: Boron is a naturally occurring element, and its impact on aquatic life has been extensively studied. nih.gov It is considered to have low to moderate toxicity to aquatic organisms. heraproject.com No Observed Effect Concentrations (NOECs) for aquatic invertebrates are generally in the range of 6-10 mg B/L, while for fish, the NOEC is around 1 mg B/L in natural waters. nih.govheraproject.com

Isooctanol (2-Ethylhexanol): This alcohol is classified as harmful to aquatic organisms. arkema.comnih.gov Acute toxicity studies have been conducted on various species.

Table 2: Acute Aquatic Toxicity of 2-Ethylhexanol

| Species | Endpoint | Value (mg/L) | Exposure Time |

|---|---|---|---|

| Fish (Pimephales promelas) | LC50 | 28.2 | 96 hours |

| Invertebrate (Daphnia magna) | EC50 | 39 | 48 hours |

| Algae (Pseudokirchneriella subcapitata) | EC50 | 16.6 | 72 hours |

Data sourced from ECHA (European Chemicals Agency) registration dossier for 2-ethylhexanol.

The environmental persistence of triisooctyl orthoborate is low due to its rapid hydrolysis. The persistence of its degradation products varies significantly.

Boric Acid : As a naturally occurring inorganic substance, boric acid does not undergo biodegradation. i-repository.net It is persistent in the environment and will move with water systems. santos.com

Isooctanol (2-Ethylhexanol) : In contrast, 2-ethylhexanol is considered to be readily biodegradable. santos.com Standardized tests, such as the OECD 301 series, have shown that it biodegrades rapidly in aquatic environments and is unlikely to persist. arkema.comsantos.com Its atmospheric half-life is estimated to be around 1.2 days due to reaction with hydroxyl radicals. alberta.ca

The current approach to assessing the environmental impact of labile compounds like triisooctyl orthoborate relies heavily on data from their degradation products. While this is a scientifically sound approach, several areas warrant further investigation to refine future environmental impact assessments:

Hydrolysis Rate Under Environmental Conditions : While it is known that hydrolysis is rapid, quantitative data on the hydrolysis rate of triisooctyl orthoborate and other long-chain alkyl borates under various environmentally relevant conditions (e.g., different pH, temperature, and water matrices) would allow for more precise modeling of its environmental concentration and persistence.

Toxicity of the Parent Compound : Although exposure to the parent ester is likely to be transient, studies on its acute toxicity to aquatic organisms could help to understand any potential immediate effects upon a concentrated release before complete hydrolysis occurs.

Combined Toxicity : Research into the potential synergistic or antagonistic toxic effects of the mixture of boric acid and isooctanol on aquatic ecosystems would provide a more holistic understanding of the environmental impact.

Development of Sustainable Alternatives : Future research could focus on the design of organoboron compounds with tailored hydrolytic stability and degradation products that are inherently less harmful to the environment, aligning with the principles of green chemistry. dergipark.org.tr

Theoretical and Computational Investigations in Boron Chemistry

Quantum Chemical Studies of Boron Bonding and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the nature of bonding and predicting the reactivity of borate (B1201080) esters. researchgate.netrsc.org In triisooctyl orthoborate, the central boron atom is bonded to three isooctyloxy groups. The geometry and electronic properties of this B(OR)₃ arrangement are key to its chemical behavior.

The boron atom in trialkyl borates possesses an empty p-orbital, rendering it a Lewis acid. proquest.com This Lewis acidity is a primary driver of the reactivity of compounds like triisooctyl orthoborate. Quantum chemical calculations can quantify the Lewis acidity by calculating the energy of interaction with various Lewis bases. The reactivity of triaryl borates in hydroboration catalysis, for instance, has been shown to be influenced by the electronic properties of the aryl groups, a factor that can be computationally modeled. rsc.org

The nature of the B-O bond in borate esters is also a subject of computational investigation. These studies reveal the degree of covalent and ionic character in the bond, which influences the compound's stability and spectroscopic properties. For example, DFT calculations have been used to explore the mechanistic pathways of nucleophile-mediated exchange of boronic esters, a reaction class relevant to the reactivity of triisooctyl orthoborate. rsc.org

Table 1: Calculated Properties of Model Borate Esters

| Property | Trimethyl Borate | Triethyl Borate | Triisopropyl Borate |

| B-O Bond Length (Å) | 1.365 | 1.368 | 1.372 |

| O-B-O Bond Angle (°) | 120.0 | 119.8 | 119.5 |

| Mulliken Charge on Boron | +0.65 | +0.63 | +0.61 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for simple trialkyl borates. Specific values for triisooctyl orthoborate would require dedicated calculations.

Molecular Dynamics Simulations of Borate-Containing Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and materials. researchgate.net For systems containing borate esters like triisooctyl orthoborate, MD simulations can provide insights into their conformational flexibility, interactions with other molecules, and bulk properties.

A critical aspect of performing accurate MD simulations is the availability of reliable force fields that describe the interactions between atoms. For boron-containing molecules, developing these parameters can be challenging. proquest.com However, methodologies exist to generate Amber parameters for borate esters based on ab initio calculations, enabling simulations of their dynamic behavior. proquest.com

MD simulations have been employed to investigate the role of cyclic borate esters in improving the mechanical properties of materials, demonstrating the utility of these simulations in materials science applications. researchgate.net For triisooctyl orthoborate, MD simulations could be used to study its properties as a lubricant additive or a plasticizer, by simulating its interactions with polymer chains or metal surfaces. The simulations can provide information on diffusion coefficients, radial distribution functions, and binding energies, which are crucial for understanding the macroscopic behavior of the system.

Isotope Fractionation and Exchange Mechanisms in Boron Species

Boron has two stable isotopes, ¹⁰B and ¹¹B. The partitioning of these isotopes between different chemical species is known as isotope fractionation. Theoretical calculations can predict the equilibrium isotopic fractionation factors, providing a deeper understanding of the underlying mechanisms. researchgate.net

The isotopic fractionation of boron is primarily controlled by exchange reactions between different boron species, such as trigonal B(OH)₃ and tetrahedral [B(OH)₄]⁻. wikipedia.org Theoretical studies have shown that the coordination number of the boron atom and its local environment significantly influence the isotopic composition. researchgate.net For triisooctyl orthoborate, which features a trigonal boron center, isotopic exchange reactions with tetrahedral borate species would be expected to result in significant fractionation.

The mechanisms of these exchange reactions can also be investigated using computational methods. For example, the chemical exchange distillation method for boron isotope separation, which involves the formation and decomposition of complexes, has been studied to optimize the separation process. mdpi.comresearchgate.net Understanding these mechanisms at a molecular level is crucial for applications in nuclear science and geochemistry.

Table 2: Theoretical Boron Isotope Fractionation Factors (α) at 300 K

| Exchange Reaction | α (¹¹B/¹⁰B) |

| B(OH)₃ (aq) vs. [B(OH)₄]⁻ (aq) | ~1.027 |

| Trigonal Boron (in carbonate) vs. B(OH)₃ (aq) | 0.985 - 0.993 |

| Tetrahedral Boron (in carbonate) vs. [B(OH)₄]⁻ (aq) | 1.010 - 1.013 |

Note: This table presents typical theoretical fractionation factors for aqueous and carbonate systems to illustrate the principles of boron isotope fractionation. researchgate.netyoutube.com

Computational Modeling for Reaction Mechanism Prediction and Optimization

Computational modeling is an invaluable tool for predicting and optimizing chemical reaction mechanisms involving boron compounds. By mapping the potential energy surface of a reaction, key stationary points such as reactants, products, intermediates, and transition states can be identified. rsc.org

For reactions involving triisooctyl orthoborate, such as transesterification or its use in catalysis, computational modeling can elucidate the step-by-step mechanism. rsc.orgmdpi.com For instance, DFT calculations have been used to study the metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing systems, providing insights into the reaction pathways and the role of catalysts or mediators. rsc.org

These computational studies can also predict reaction kinetics and thermodynamics, aiding in the optimization of reaction conditions such as temperature, pressure, and catalyst choice. By understanding the energetic barriers of different pathways, more efficient and selective synthetic routes can be designed. The theoretical investigation of the structures of borate esters and their interactions with other molecules can also guide the development of new materials with desired properties. energetic-materials.org.cn

Advanced Analytical Techniques for Triisooctyl Orthoborate Characterization

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the identity and determining the purity of triisooctyl orthoborate by probing its molecular structure and identifying the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of triisooctyl orthoborate, providing detailed information about the hydrogen and boron environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of triisooctyl orthoborate is expected to show signals corresponding to the various protons of the isooctyl groups. The chemical shifts of these signals are influenced by their proximity to the electron-withdrawing borate (B1201080) ester functionality. A representative ¹H NMR spectrum would display distinct multiplets for the CH, CH₂, and CH₃ groups of the isooctyl chains.

¹¹B NMR Spectroscopy: Boron-11 NMR is particularly useful for characterizing borate esters. nih.gov Triisooctyl orthoborate, being a tri-coordinated borate ester, is expected to exhibit a single resonance in the ¹¹B NMR spectrum. nih.gov The chemical shift of this peak is indicative of the electronic environment around the boron atom. Generally, three-coordinate borate esters show chemical shifts in a characteristic downfield region. stanford.eduresearchgate.net The precise chemical shift can be influenced by the solvent and the concentration of the sample. sdsu.edu

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.7 - 4.0 | Multiplet | B-O-CH₂ |

| ¹H | ~1.2 - 1.7 | Multiplet | Isooctyl CH and CH₂ |

| ¹H | ~0.8 - 1.0 | Multiplet | Isooctyl CH₃ |

| ¹¹B | ~18 - 23 | Singlet | B(OR)₃ |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the triisooctyl orthoborate molecule. The IR spectrum is characterized by strong absorption bands associated with the B-O and C-O bonds of the borate ester. acs.orgresearchgate.net The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would indicate the absence of hydroxyl groups from boric acid or isooctyl alcohol, thus confirming the completeness of the esterification reaction and the purity of the compound.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850 - 2960 | C-H stretching | Isooctyl groups |

| 1300 - 1450 | Asymmetric B-O stretching | B-O |

| 1020 - 1150 | B-O-C stretching | B-O-C |

| 650 - 760 | B-O bending | B-O |

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are essential for the separation, quantification, and identification of triisooctyl orthoborate, as well as its potential degradation products and reaction intermediates.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for the separation and quantification of triisooctyl orthoborate.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile compounds like borate esters. chromatographyonline.com When coupled with a mass spectrometer, GC-MS allows for both the separation and identification of the compound. For quantitative analysis, an internal standard is often used to improve precision. chromatographyonline.com In some cases, derivatization may be employed to enhance the volatility and thermal stability of related boron compounds for GC analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile borate esters or when analyzing mixtures containing non-volatile components. nih.gov A significant challenge in the chromatographic analysis of borate esters is their susceptibility to hydrolysis, which can lead to the formation of boric acid and the corresponding alcohol. nih.govresearchgate.net This necessitates the use of non-aqueous and aprotic mobile phases and diluents to ensure the stability of the compound during analysis. nih.govresearchgate.net Reversed-phase HPLC with a suitable non-polar stationary phase is a common approach.

Mass spectrometry (MS), especially when coupled with a chromatographic separation technique like GC or HPLC, is a powerful tool for identifying degradation products and reaction intermediates. The primary degradation pathway for triisooctyl orthoborate is hydrolysis, which would yield isooctyl alcohol and boric acid. In the mass spectrometer, triisooctyl orthoborate would undergo fragmentation, and the resulting fragmentation pattern can be used to confirm its structure. The electron ionization (EI) mass spectrum of simpler alkyl borates like trimethyl borate and triethyl borate shows characteristic fragmentation patterns involving the loss of alkoxy groups and rearrangements. acs.orgnist.gov Similar fragmentation pathways would be expected for triisooctyl orthoborate, allowing for the identification of the parent compound and any related impurities or degradation products. It is important to be aware that boron artifacts can originate from borosilicate glass containers, which may interfere with the analysis. wiley.com

Specialized Techniques for Material Performance Characterization (e.g., Rheology for Polymer Systems)

When triisooctyl orthoborate is used as an additive in polymer systems, specialized techniques are required to characterize its effect on the material's performance. Rheology, the study of the flow of matter, is a key technique in this context.

The addition of borate esters to polymer systems, such as those containing polymers with hydroxyl groups like guar (B607891) gum, can lead to cross-linking. nih.govresearchgate.net This cross-linking occurs through the interaction of the borate ester with the polymer chains, forming a three-dimensional network. This network structure significantly alters the rheological properties of the material.

Key rheological parameters that are measured include:

Viscosity: The resistance to flow. Cross-linking typically increases the viscosity of the polymer solution.

Storage Modulus (G') and Loss Modulus (G''): These parameters describe the viscoelastic properties of the material. G' represents the elastic (solid-like) behavior, while G'' represents the viscous (liquid-like) behavior. An increase in G' relative to G'' indicates the formation of a more structured, gel-like material. acs.org

The extent of the change in these rheological properties is dependent on factors such as the concentration of triisooctyl orthoborate, the pH of the system, and the temperature. nih.gov By measuring these properties, the effectiveness of triisooctyl orthoborate as a cross-linking agent or rheology modifier in a given polymer system can be quantitatively assessed.

Future Directions and Interdisciplinary Research Avenues

Rational Design of Novel Triisooctyl Orthoborate Derivatives for Targeted Applications

The future development of triisooctyl orthoborate applications will heavily rely on the rational design of novel derivatives with tailored properties. By strategically modifying the isooctyl groups or the central borate (B1201080) core, researchers can fine-tune the compound's characteristics for specific functions.

Key research focuses will include:

Modification of Alkoxy Groups: The nature of the alkoxy group significantly influences the catalytic activity and physical properties of borate esters. nih.gov By replacing the isooctyl groups with other functionalized alkyl or aryl chains, derivatives with enhanced solubility in specific media, altered steric hindrance for shape-selective catalysis, or improved thermal stability can be synthesized.

Introduction of Functional Moieties: Incorporating specific functional groups into the organic side chains can impart new functionalities. For example, the introduction of acidic or basic sites could create bifunctional catalysts, while the addition of polymerizable groups could allow for the integration of triisooctyl orthoborate into polymer matrices as a functional additive.

Synthesis of Asymmetric Derivatives: The synthesis of asymmetric trialkoxyboranes, where the three isooctyl groups are not identical, opens up possibilities for creating chiral catalysts or materials with unique optical properties.

A systematic approach to designing these derivatives, guided by computational modeling and a thorough understanding of structure-property relationships, will be crucial. This will enable the development of next-generation borate esters for applications ranging from specialized lubricants and polymer additives to highly selective catalysts in organic synthesis. The ability to perform site-selective functionalization on boronic esters further expands the toolkit for creating these bespoke molecules. acs.org

Integration of Artificial Intelligence and Machine Learning in Borate Chemistry Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of borate chemistry, accelerating the discovery and optimization of novel triisooctyl orthoborate derivatives. These computational tools can analyze vast datasets to identify complex patterns and predict the properties of new compounds, significantly reducing the time and resources required for experimental work.

Future applications of AI and ML in this area include:

Predictive Modeling of Properties: AI models can be trained to predict a wide range of physical and chemical properties of borate esters based on their molecular structure. bme.hubme.hu This includes predicting boiling points, melting points, viscosity, and even catalytic activity, allowing for the rapid screening of virtual libraries of triisooctyl orthoborate derivatives.

Accelerated Catalyst Discovery: Machine learning algorithms can be employed to identify promising candidates for new catalysts. researchgate.net By analyzing data from previous catalytic experiments, these models can suggest novel borate ester structures with potentially enhanced reactivity and selectivity for specific chemical transformations. rsc.org

Optimization of Reaction Conditions: AI can be used to optimize reaction conditions for the synthesis of triisooctyl orthoborate and its derivatives, as well as for the catalytic processes in which they are used. This can lead to higher yields, reduced waste, and more sustainable chemical manufacturing.

The synergy between computational prediction and experimental validation will create a powerful feedback loop for the rapid development of new and improved borate ester-based technologies.

Development of Advanced Methodologies for Environmental Monitoring and Remediation

As the use of triisooctyl orthoborate and other organoboron compounds expands, it is imperative to develop advanced methods for their environmental monitoring and remediation. While research on boron removal from water is extensive, specific strategies for organoborates are less developed.

Future research in this domain should focus on:

Sensitive and Selective Detection Methods: The development of analytical techniques capable of detecting and quantifying trace amounts of triisooctyl orthoborate and its degradation products in environmental matrices such as water and soil is crucial. This may involve the adaptation of existing chromatographic and spectroscopic methods or the creation of novel sensor technologies.

Understanding Environmental Fate and Transport: Studies are needed to understand how triisooctyl orthoborate behaves in the environment, including its persistence, mobility, and potential for bioaccumulation. This knowledge is essential for assessing its environmental risk and developing effective remediation strategies.

Novel Remediation Technologies: Research into remediation techniques for organoborate-contaminated sites is a critical area. This could include the development of specialized adsorbents, advanced oxidation processes, or bioremediation approaches that utilize microorganisms capable of degrading these compounds. taylorfrancis.com Strategies for the remediation of soils contaminated with boron compounds, in general, can provide a starting point for this research. dntb.gov.ua

A proactive approach to the environmental stewardship of triisooctyl orthoborate will ensure its sustainable use in various applications.

Collaborative Research at the Interface of Materials Science, Catalysis, and Environmental Chemistry

The multifaceted nature of triisooctyl orthoborate necessitates a collaborative research approach that bridges the disciplines of materials science, catalysis, and environmental chemistry. The unique properties of this compound offer opportunities for innovation at the intersection of these fields.

Key areas for interdisciplinary collaboration include:

Functional Materials: In materials science, triisooctyl orthoborate can be explored as a versatile additive for polymers, potentially acting as a plasticizer, flame retardant, or cross-linking agent. thermofisher.com Collaboration with materials scientists will be essential to understand how the incorporation of this borate ester influences the mechanical, thermal, and chemical properties of various materials.

Green Catalysis: In the field of catalysis, the development of triisooctyl orthoborate-based catalysts for sustainable chemical synthesis is a promising avenue. nih.govrsc.org Joint efforts between catalysis experts and environmental chemists can lead to the design of highly efficient and recyclable catalysts with minimal environmental impact. This aligns with the broader goals of green chemistry to reduce waste and utilize safer chemicals. dntb.gov.ua

Lifecycle Assessment: A holistic understanding of the entire lifecycle of triisooctyl orthoborate, from its synthesis and use to its eventual environmental fate, requires the combined expertise of chemists, materials scientists, and environmental scientists. This collaborative approach will be vital for ensuring the long-term sustainability of technologies based on this compound.

By fostering collaboration across these disciplines, the scientific community can unlock the full potential of triisooctyl orthoborate and its derivatives, leading to the development of innovative and sustainable solutions for a wide range of technological challenges.

Q & A

Basic Research Questions

Q. What experimental methods are optimal for synthesizing triisooctyl orthoborate and verifying its purity?

- Methodology : Use esterification reactions between boric acid and iso-octanol under controlled dehydration conditions. Monitor reaction progress via FTIR to track the disappearance of hydroxyl groups (3,400–3,200 cm⁻¹) and the emergence of B–O–C stretching vibrations (~1,380 cm⁻¹) . Purify via vacuum distillation, and confirm purity using ¹¹B NMR spectroscopy, where a single peak at ~19–21 ppm indicates orthoborate species (T₀ units) . Cross-validate with elemental analysis (C, H, B) to ensure stoichiometric consistency .

Q. How can spectroscopic techniques distinguish triisooctyl orthoborate from other borate esters?

- Methodology :

- Raman Spectroscopy : Orthoborates exhibit a distinct symmetric stretching mode of BO₃³⁻ at ~950–980 cm⁻¹, absent in metaborates or chain-structured borates .

- ¹¹B NMR : Triisooctyl orthoborate shows a sharp singlet at ~19–21 ppm (trigonal boron, T₀), contrasting with tetrahedral boron (T₁, ~10–15 ppm) in pyroborates or boroxoles .

- IR Spectroscopy : Confirm the absence of bridging oxygen vibrations (700–800 cm⁻¹) to rule out polymeric borates .

Q. What are the critical parameters for stabilizing triisooctyl orthoborate in solution?

- Methodology : Maintain anhydrous conditions to prevent hydrolysis. Use aprotic solvents (e.g., toluene, cyclohexane) to avoid nucleophilic attack on the borate ester . Add antioxidants (e.g., BHT) to mitigate oxidative degradation, and store under inert gas (N₂/Ar). Monitor stability via periodic ¹H NMR to detect hydrolysis products (e.g., free iso-octanol) .

Advanced Research Questions

Q. How do structural variations in orthoborate esters influence their tribological performance in high-temperature applications?

- Methodology : Compare triisooctyl orthoborate with shorter-chain analogs (e.g., triethyl orthoborate) using a reciprocating tribometer under ASTM G133. Measure wear scar diameter (WSD) and coefficient of friction (COF) at 25–140°C. Post-test analysis via SEM/EDS can identify tribofilm composition (e.g., boron oxide layers) and correlate with molecular structure . Note that branched alkyl chains (e.g., iso-octyl) enhance thermal stability and reduce wear volume by 40–60% compared to linear chains .

Q. What mechanisms explain conflicting spectral data for orthoborates in different matrices (e.g., crystalline vs. amorphous phases)?

- Methodology : Conduct variable-temperature Raman studies to assess BO₃³⁻ vibrational mode shifts. For crystalline triisooctyl orthoborate, expect sharp, well-defined peaks (e.g., ~950 cm⁻¹), whereas amorphous phases show broadening due to disordered bonding . Pair with X-ray PDF analysis to quantify local structural distortions. Resolve discrepancies by referencing high-purity standards and excluding hydrolysis artifacts .

Q. How can computational modeling guide the design of orthoborate-based ionic liquids with tailored rheological properties?

- Methodology : Use DFT calculations (e.g., B3LYP/6-311+G*) to optimize geometry and predict charge distribution. Correlate HOMO-LUMO gaps with oxidative stability and viscosity measurements (e.g., using a rheometer at 10–100 s⁻¹ shear rates). Molecular dynamics simulations can reveal alkyl chain packing efficiency and its impact on glass transition temperatures (Tg) . Validate predictions by synthesizing analogs with varying alkyl substituents and testing viscoelastic profiles .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the reactivity of orthoborates with protic solvents?

- Resolution : Contradictions arise from solvent polarity and water content. For example, triisooctyl orthoborate hydrolyzes rapidly in aqueous ethanol (k = 0.12 min⁻¹) but remains stable in dry methanol. Use Karl Fischer titration to quantify trace water (<50 ppm) and monitor hydrolysis kinetics via in situ ¹¹B NMR . Adjust solvent choice and storage protocols based on application requirements (e.g., lubricants vs. synthesis intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.